molecular formula C6H6N4 B14049811 5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine

5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B14049811
M. Wt: 134.14 g/mol
InChI Key: AHLDFNXEQIHYBK-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a methyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be scaled up for industrial production, providing a rapid and efficient method for producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with hydrogenated triazole or pyrazine rings.

    Substitution: Substituted derivatives with various functional groups replacing the original substituent.

Scientific Research Applications

5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition can result in the disruption of essential metabolic pathways in target organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H6N4/c1-5-2-7-3-6-8-4-9-10(5)6/h2-4H,1H3

InChI Key

AHLDFNXEQIHYBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=NC=NN12

Origin of Product

United States

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